![molecular formula C19H17ClN2O3S B2664871 2-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}indolizine CAS No. 1251680-70-2](/img/structure/B2664871.png)
2-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}indolizine
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Overview
Description
The compound “2-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}indolizine” is a complex organic molecule. It contains a fluorophenyl group attached to a piperazine ring, which is further attached to an indolizine group via a carbonyl group .
Synthesis Analysis
While specific synthesis methods for “2-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}indolizine” were not found, there are related studies on the synthesis of similar compounds. For instance, a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were synthesized for the treatment of Alzheimer’s disease .Scientific Research Applications
Neuroprotective Effects
This compound has been studied for its potential neuroprotective effects. The piperazine ring in its structure is known to interact with neurotransmitter receptors, which can help in protecting neurons from damage . This makes it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
Antimicrobial Properties
2-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}indolizine has demonstrated significant antimicrobial activity against a variety of bacterial and fungal strains . The presence of the fluorophenyl group enhances its ability to penetrate microbial cell walls and disrupt essential cellular processes, making it a potential candidate for new antimicrobial agents.
Anti-inflammatory Applications
The compound has been investigated for its anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models . This makes it a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Antiviral Activity
Studies have shown that this compound can inhibit the replication of certain viruses . The indolizine core structure is particularly effective in interfering with viral enzymes and proteins, making it a potential candidate for antiviral drug development, especially against viruses that are resistant to current treatments.
Psychotropic Effects
The piperazine moiety in 2-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}indolizine is known to interact with central nervous system receptors, which can result in psychotropic effects . This property is being explored for the development of new psychotropic medications that can treat conditions such as anxiety, depression, and schizophrenia.
Cardioprotective Effects
Research has indicated that this compound may have cardioprotective effects. It can help in reducing oxidative stress and improving cardiac function . This makes it a potential candidate for the treatment of cardiovascular diseases such as heart failure and myocardial infarction.
Antioxidant Properties
The compound has shown significant antioxidant activity, which can help in neutralizing free radicals and protecting cells from oxidative damage . This property is beneficial in preventing various oxidative stress-related diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Mechanism of Action
While the specific mechanism of action for “2-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}indolizine” is not available, a related compound, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), has been studied. FPMINT is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Future Directions
The future directions for research on “2-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}indolizine” could involve further exploration of its synthesis, properties, and potential applications. Given the interest in similar compounds as inhibitors of ENTs , it could be worthwhile to investigate whether “2-{[4-(4-Fluorophenyl)piperazin-1-yl]carbonyl}indolizine” has similar activity.
properties
IUPAC Name |
[4-(4-chlorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c20-14-7-9-15(10-8-14)22-13-18(19(23)21-11-3-4-12-21)26(24,25)17-6-2-1-5-16(17)22/h1-2,5-10,13H,3-4,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYQZKJWOVQOCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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